1-(4-Aminophenyl)-5-methylpyrrolidin-2-one
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-5-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-2-7-11(14)13(8)10-5-3-9(12)4-6-10/h3-6,8H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPDRVCSLZCQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326015 | |
| Record name | 1-(4-aminophenyl)-5-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13691-28-6 | |
| Record name | 13691-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-aminophenyl)-5-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of γ-Amino Esters
A foundational method involves the cyclization of γ-amino esters, leveraging donor–acceptor (DA) cyclopropanes as starting materials. In this approach, DA cyclopropanes 1 react with primary amines—such as 4-aminophenyl derivatives—under Lewis acid catalysis to form γ-amino esters. Subsequent lactamization and dealkoxycarbonylation yield 1,5-substituted pyrrolidin-2-ones, including the target compound.
Reaction Conditions:
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Catalyst : Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) at 5–10 mol% loading.
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Solvent : Toluene or dichloroethane at 80–100°C.
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Time : 12–24 hours for complete conversion.
This method achieves moderate to high yields (60–85%) but requires careful control of steric and electronic effects in the cyclopropane and amine components.
Advanced Catalytic Methods
Copper-Catalyzed N-Arylation
The introduction of the 4-aminophenyl group can be accomplished via copper-catalyzed coupling reactions. A modified Ullmann-type protocol enables the arylation of pyrrolidinone precursors with aryl halides. For example, reacting 5-methylpyrrolidin-2-one with 4-bromoaniline in the presence of CuI and a diamine ligand facilitates C–N bond formation.
Protocol Details:
One-Pot DA Cyclopropane Opening and Lactamization
A streamlined one-pot synthesis involves the sequential opening of DA cyclopropanes with 4-nitroaniline followed by in situ reduction and cyclization:
Key Advantages:
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Avoids isolation of intermediates.
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Compatible with diverse aryl amines.
Industrial-Scale Production
Continuous Flow Reactor Systems
Scaling the copper-catalyzed method requires addressing catalyst recovery and reaction homogeneity. Continuous flow systems with immobilized Cu catalysts on silica or polymer supports enable:
Solvent and Energy Optimization
Industrial processes prioritize green solvents (e.g., cyclopentyl methyl ether) and microwave-assisted heating to reduce energy consumption. Pilot studies report a 40% reduction in reaction time and 30% lower solvent usage compared to batch methods.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Aminophenyl)-5-methylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Positional Isomers: 1-(2-Aminophenyl)pyrrolidin-2-one
The positional isomer 1-(2-Aminophenyl)pyrrolidin-2-one (CAS: 14453-65-7) differs in the placement of the amino group on the phenyl ring (2-position instead of 4-position). Key differences include:
- Hydrogen Bonding: The 4-aminophenyl group in the target compound allows for more linear hydrogen-bonding interactions compared to the ortho-substituted isomer.
- Applications: 1-(2-Aminophenyl)pyrrolidin-2-one is explored as a chemical intermediate in drug development but lacks direct biological data in the provided evidence .
Halogen-Substituted Analogs: 1-(4-Chlorophenyl)-5-methylpyrrolidin-2-one
1-(4-Chlorophenyl)-5-methylpyrrolidin-2-one shares the 5-methylpyrrolidinone core but replaces the amino group with a chloro substituent. Key distinctions:
Alkyl- and Alkoxy-Substituted Derivatives
- 5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (CAS: 6139-29-3): The 4-methoxyphenyl group is electron-donating, increasing ring electron density compared to the 4-aminophenyl group.
- Fluorine’s electronegativity may enhance binding affinity in biological targets compared to the target compound’s amino group .
Functionalized Derivatives: 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one
This compound features an aminomethyl side chain on the phenyl ring, which:
- Increases molecular flexibility and solubility.
- Provides an additional site for derivatization (e.g., acylation) compared to the primary amino group in the target compound .
Table 1. Structural and Functional Comparisons
Discussion of Key Findings
- Substituent Position: The 4-aminophenyl group in the target compound enables optimal hydrogen-bonding interactions compared to ortho-substituted isomers, which may enhance binding to biological targets .
- Chloro or methoxy substituents offer alternative electronic profiles for tuning reactivity .
- Steric Considerations: Methyl groups on the pyrrolidinone ring balance conformational rigidity and steric bulk, whereas ethyl or aminomethyl groups may hinder target engagement .
Biological Activity
1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound possesses a molecular formula of CHNO and features a pyrrolidinone ring substituted with an aminophenyl group. The structural characteristics of this compound contribute to its biological activity, allowing it to interact with various molecular targets in biological systems .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. The compound may act as an enzyme inhibitor or receptor modulator, influencing key biochemical pathways involved in cellular signaling and metabolism .
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding at the active site, which alters the enzymatic function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting physiological responses.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent, showing effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatment .
Case Studies
Several studies have evaluated the biological effects of this compound:
- Anticancer Activity :
- Enzyme Interaction :
- Neuroprotection :
Table 1: Biological Activities of this compound
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of key enzymes |
| Receptor Modulation | Acts on neurotransmitter receptors |
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Diagnostic Peaks/Features | Interpretation |
|---|---|---|
| -NMR | δ 6.5–7.5 ppm (aromatic H), δ 1.2–1.5 ppm (CH) | Confirms aromatic amino and methyl groups |
| FTIR | 1650–1700 cm (C=O), 3260–3320 cm (N–H) | Validates carbonyl and amine moieties |
| HRMS | [M+H] m/z calculated vs. observed | Ensures molecular formula accuracy |
Q. Table 2. Optimization Parameters for Synthesis
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate cyclization |
| Solvent | Acetic acid/water (1:4 v/v) | Balances solubility and reactivity |
| Catalyst | None or p-TsOH (5 mol%) | Acid catalysts improve cyclization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
